

Sorbyl Acetate: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sorbyl acetate*

Cat. No.: B072696

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Sorbyl acetate, systematically known as [(2E,4E)-hexa-2,4-dienyl] acetate, is an organic compound with applications in the flavor and fragrance industry.^{[1][2]} Its conjugated diene structure is central to its chemical reactivity, making it a valuable intermediate in organic synthesis.^[3] This guide provides an in-depth overview of the chemical properties and reactivity of **sorbyl acetate**, along with experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

Sorbyl acetate is a colorless liquid with a characteristic powerful, sweet, pineapple-like aroma. ^[1] The key physical and chemical properties of **sorbyl acetate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C8H12O2	[1]
Molecular Weight	140.18 g/mol	[1]
IUPAC Name	[(2E,4E)-hexa-2,4-dienyl] acetate	[1]
CAS Number	1516-17-2	[3]
Appearance	Colourless liquid	[1]
Boiling Point	100 °C @ 20 mmHg	[1]
Density	0.928 - 0.932 g/mL	[1]
Refractive Index	1.470 - 1.476 @ 20 °C	[1]
Solubility	Practically insoluble in water; Soluble in ethanol	[1]
Flash Point	71.11 °C (160.00 °F)	[4]
Vapor Pressure	0.662 mmHg @ 25 °C	[5]
logP (o/w)	1.91	[5]

Reactivity and Stability

Sorbyl acetate is a stable compound under normal conditions.[\[6\]](#)[\[7\]](#) Its reactivity is primarily dictated by the ester functional group and the conjugated diene system. Key reactions include hydrolysis, transesterification, and reduction.

Hydrolysis

Under acidic or basic conditions, **sorbyl acetate** can be hydrolyzed to yield sorbyl alcohol and acetic acid.[\[2\]](#)

Transesterification

Sorbyl acetate can undergo transesterification, a reaction where its acetyl group is exchanged with an alkoxy group from another alcohol.[\[2\]](#)[\[3\]](#) This reaction is typically catalyzed by an acid

or a base. For example, reacting **sorbyl acetate** with methanol in the presence of a suitable catalyst can produce methyl sorbate.

Reduction

The ester group of **sorbyl acetate** can be reduced to an alcohol. Common reducing agents such as sodium borohydride can be used for this transformation, yielding sorbyl alcohol.[2]

Oxidative Dimerization

Enzymatic transformations of **sorbyl acetate** have been reported. For instance, the FAD-dependent monooxygenase SorbC can catalyze the oxidative dimerization of **sorbyl acetate** to produce bisorbicillinol.[3]

Stability

Sorbyl acetate is generally stable but should be protected from conditions such as high temperatures and static discharge.[6][7] It is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases.[8]

Experimental Protocols

Synthesis of Sorbyl Acetate via Acetylation of Sorbyl Alcohol

A common method for the synthesis of **sorbyl acetate** is the acetylation of sorbyl alcohol (2,4-hexadien-1-ol) using acetic anhydride.[3]

Materials:

- Sorbyl alcohol (2,4-hexadien-1-ol)
- Acetic anhydride
- Sodium acetate (catalyst) or Pyridine (base catalyst)
- Diethyl ether or n-hexane (for extraction)
- 10% Sodium hydroxide solution

- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sorbyl alcohol and acetic anhydride.
- Add a catalytic amount of sodium acetate or pyridine to the mixture.
- Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours.[\[3\]](#)
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with water and transfer it to a separatory funnel.
- Extract the aqueous layer with diethyl ether or n-hexane (3 x volumes).
- Combine the organic extracts and wash them with a 10% sodium hydroxide solution until the aqueous layer is neutral.
- Wash the organic layer with saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude **sorbyl acetate** can be purified by fractional distillation.[\[9\]](#)

General Protocol for GC-MS Analysis of Sorbyl Acetate

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of **sorbyl acetate**.[\[3\]](#)

Instrumentation:

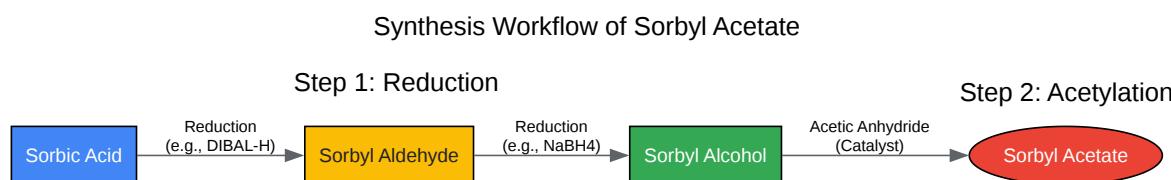
- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- A suitable capillary column (e.g., HP-5ms or equivalent).

Sample Preparation:

- Dissolve a small amount of the **sorbyl acetate** sample in a suitable solvent, such as acetonitrile or hexane.
- If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

GC-MS Parameters (General Guidance):

- Injection Mode: Split injection (e.g., 30:1 split ratio).
- Inlet Temperature: 280-295 °C.
- Oven Temperature Program:
 - Initial temperature: 50-70 °C, hold for 1-2 minutes.
 - Ramp: 10-20 °C/min to 250-280 °C.
 - Final hold: 2-5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- MS Interface Temperature: 230-280 °C.
- Ion Source Temperature: 200-230 °C.
- Mass Range: Scan from m/z 35 to 350.


Data Analysis:

- Identify the **sorbyl acetate** peak based on its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

- Quantification can be performed using an external or internal standard method.

Logical Relationships in Sorbyl Acetate Synthesis

The following diagram illustrates a common synthetic pathway to **sorbyl acetate** starting from sorbic acid.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **sorbyl acetate**.

Note on Signaling Pathways: As of the current literature review, there are no well-defined signaling pathways in which **sorbyl acetate** is known to be a key signaling molecule. Its primary biological relevance is as a flavoring agent and a potential antimicrobial compound.^[2] Therefore, a diagram of a signaling pathway is not applicable.

Hazards and Safety

Sorbyl acetate is classified as causing serious eye damage and skin irritation.^{[1][6][7]} It may also cause an allergic skin reaction.^{[6][7]} Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical.^{[6][7]} Work should be conducted in a well-ventilated area.

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **sorbyl acetate**. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 3. EP0254091A1 - Method for the production of 1-acetoxy-2,4-hexadien - Google Patents [patents.google.com]
- 4. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sorbyl Acetate: A Technical Guide to its Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072696#sorbyl-acetate-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com